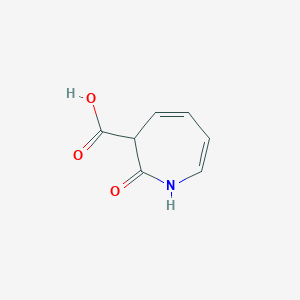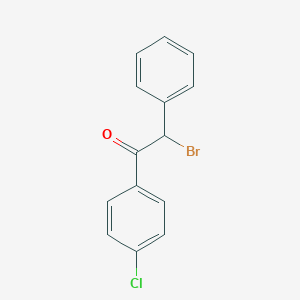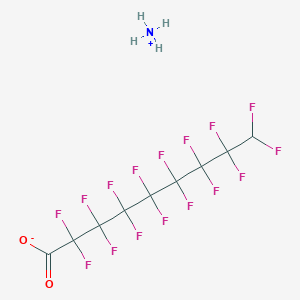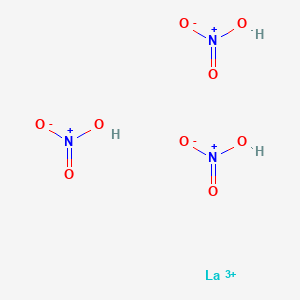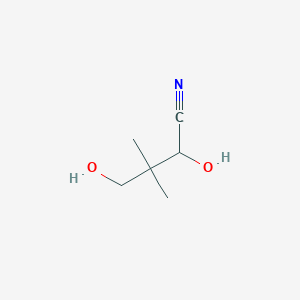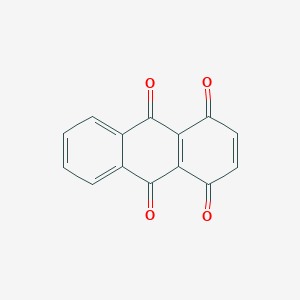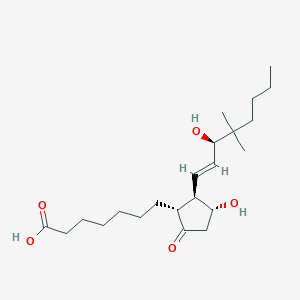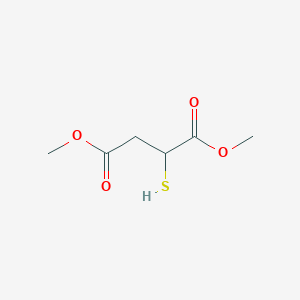
Dimethyl mercaptosuccinate
Vue d'ensemble
Description
Dimethyl mercaptosuccinate, also known as di-me-meso-dmsa or dimedmsa, belongs to the class of organic compounds known as fatty acid methyl esters . It is an important and versatile substance with diverse fields of applications .
Molecular Structure Analysis
The molecular formula of Dimethyl mercaptosuccinate is C6H10O4S . Its average mass is 178.206 Da and its monoisotopic mass is 178.029984 Da .Physical And Chemical Properties Analysis
Dimethyl mercaptosuccinate has a molecular weight of 178.21 . It is a pale-yellow to yellow-brown sticky oil to semi-solid substance . It is stored at a temperature of 2-8 ?C .Applications De Recherche Scientifique
Enzymatic Synthesis in Polyester Production
Dimethyl mercaptosuccinate plays a crucial role in the production of polyesters with specific properties. Kato et al. (2009) demonstrated its use in the direct enzymatic synthesis of an aliphatic polyester with free pendant mercapto groups. This process, catalyzed by lipase from Candida antarctica, resulted in a polyester with controlled mercapto group content and high yield, useful in forming cross-linked gels through air oxidation of these groups (Kato, Toshima, & Matsumura, 2009).
Application in Nanotechnology
Dimethyl mercaptosuccinate has found significant applications in the field of nanotechnology. Brandt, Deters, & Steinbüchel (2015) highlighted its key role in quantum dot research, especially in creating nanocrystals and self-assembled monolayers combined with metals like gold and silver. Its unique properties make it a valuable tool in bioimaging and the creation of nanocarriers, as well as in enhancing the antimicrobial activity of nanoparticles (Brandt, Deters, & Steinbüchel, 2015).
Biomedical Applications
In biomedical research, Cheng, Tu, & Lin (2022) explored the use of mercaptosuccinic acid-crosslinked chitosan hydrogel for antibacterial biomedical applications. This hydrogel, enhanced with cinnamaldehyde and silver nanoparticles, showed promise for clinical uses like wound management and tissue repair due to its improved antimicrobial capabilities and mechanical strength (Cheng, Tu, & Lin, 2022).
Environmental Applications
Awaad, Haridi, & Elsaiid (2006) investigated the removal of malathion contamination from water, where malathion is a pesticide derived from dimethyl dithiophosphate of diethyl mercaptosuccinate. Their study focused on using non-polar solvents as decontaminating agents, highlighting the importance of dimethyl mercaptosuccinate derivatives in environmental safety and remediation (Awaad, Haridi, & Elsaiid, 2006).
Novel Thiol Dioxygenase Enzyme Study
Brandt, Schürmann, & Steinbüchel (2014) conducted a study on mercaptosuccinate dioxygenase, a key enzyme in the degradation of mercaptosuccinate. This research provided insights into the substrate specificity of thiol dioxygenases and their potential applications in biochemical and environmental fields (Brandt, Schürmann, & Steinbüchel, 2014).
Safety And Hazards
Dimethyl mercaptosuccinate is considered a hazardous substance. It is highly flammable and fatal if swallowed, in contact with skin, or if inhaled . It is also suspected of causing cancer and may cause damage to organs through prolonged or repeated exposure . It is very toxic to aquatic life with long-lasting effects .
Propriétés
IUPAC Name |
dimethyl 2-sulfanylbutanedioate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10O4S/c1-9-5(7)3-4(11)6(8)10-2/h4,11H,3H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WTRNXHQNTGJCBK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC(C(=O)OC)S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301311483 | |
| Record name | Dimethyl mercaptosuccinate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301311483 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Dimethyl mercaptosuccinate | |
CAS RN |
1795-56-8 | |
| Record name | Dimethyl mercaptosuccinate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1795-56-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Succinic acid, mercapto-, dimethyl ester | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001795568 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Dimethyl thiomalate | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=2379 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Dimethyl mercaptosuccinate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301311483 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Dimethyl mercaptosuccinate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.707 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



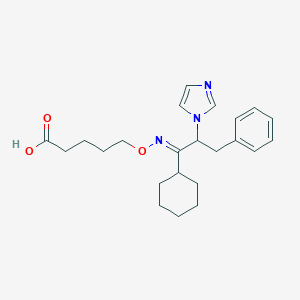
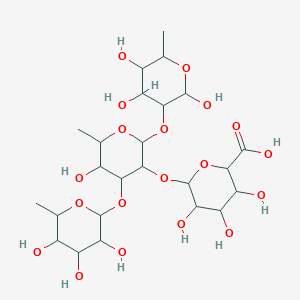
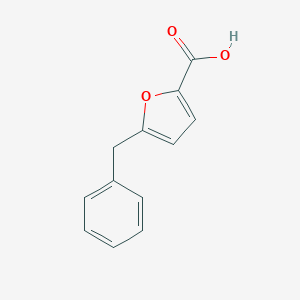
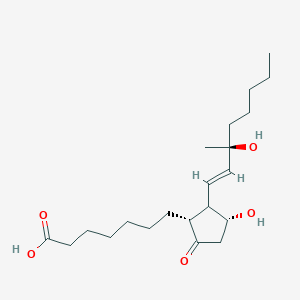
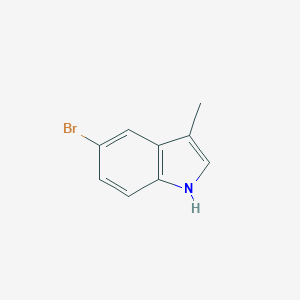
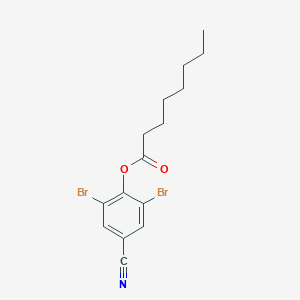
![2-Naphthalenecarboxamide, 3-hydroxy-N-[3-(4-morpholinyl)propyl]-](/img/structure/B157862.png)
